molecular formula C28H38N10 B5533330 1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine

1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine

Cat. No.: B5533330
M. Wt: 514.7 g/mol
InChI Key: PYNNHNLOVWMVMJ-UHFFFAOYSA-N
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Description

1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine is a complex organic compound with the molecular formula C28H38N10. This compound is characterized by the presence of two tetrazole rings attached to a piperazine core, with each tetrazole ring further substituted with a 2,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine typically involves multiple steps. One common approach is the reaction of 2,6-dimethylphenylhydrazine with an appropriate alkylating agent to form the tetrazole ring. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or tetrazole nitrogen atoms .

Scientific Research Applications

1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine involves its interaction with specific molecular targets. The tetrazole rings and phenyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The piperazine core may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing piperazines and derivatives of 2,6-dimethylphenylhydrazine. Examples include:

Uniqueness

1,4-Bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine is unique due to its specific substitution pattern and the presence of two tetrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,4-bis[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N10/c1-19-11-9-12-20(2)23(19)37-25(29-31-33-37)27(5,6)35-15-17-36(18-16-35)28(7,8)26-30-32-34-38(26)24-21(3)13-10-14-22(24)4/h9-14H,15-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNNHNLOVWMVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)N3CCN(CC3)C(C)(C)C4=NN=NN4C5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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